molecular formula C13H18N2O6S B2675267 Methyl (2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoate CAS No. 2137030-54-5

Methyl (2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoate

Cat. No. B2675267
CAS RN: 2137030-54-5
M. Wt: 330.36
InChI Key: TYCPVVFRQFBFSZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under various conditions .

Scientific Research Applications

Analytical Chemistry Applications

A study by Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a wide range of sulfonamide antibiotic congeners in milk samples. This assay uses antibodies raised against specific haptens designed for selectivity against common aminobenzenesulfonylamino moieties, demonstrating the utility of sulfonamide-based compounds in analytical methodologies for food safety and veterinary medicine applications (Adrián et al., 2009).

Synthetic Chemistry Applications

Research by Ukrainets et al. (2014) on the cyclization of certain sulfonamide compounds in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid highlights the potential of sulfonamide derivatives in the synthesis of complex heterocyclic structures (Ukrainets et al., 2014).

Biochemical Applications

Li et al. (2008) characterized a novel, water-soluble hydrogen sulfide–releasing molecule, which demonstrates the importance of sulfonamide derivatives in studying the biological effects of hydrogen sulfide, potentially offering new insights into cardiovascular biology and therapeutic applications (Li et al., 2008).

Antimicrobial Activity

Gein et al. (2020) synthesized a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and investigated their antimicrobial activity, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (Gein et al., 2020).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules, and the biochemical pathways it affects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and disposal methods .

properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H2,14,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCPVVFRQFBFSZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.